molecular formula C12H9BrO2 B2796199 Methyl 7-bromo-1-naphthoate CAS No. 93353-67-4

Methyl 7-bromo-1-naphthoate

Cat. No.: B2796199
CAS No.: 93353-67-4
M. Wt: 265.106
InChI Key: QEZPVWDBENUTLR-UHFFFAOYSA-N
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Description

Methyl 7-bromo-1-naphthoate is an organic compound with the molecular formula C12H9BrO2. It is a derivative of naphthalene, where a bromine atom is substituted at the 7th position and a methyl ester group is attached to the 1st position of the naphthalene ring. This compound is primarily used in organic synthesis and research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 7-bromo-1-naphthoate can be synthesized through several methods. One common approach involves the bromination of methyl 1-naphthoate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to ensure better control over reaction conditions and yield. The use of automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The compound can be reduced to form methyl 7-amino-1-naphthoate using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation Reactions: Oxidation of this compound can yield various oxidized products depending on the oxidizing agent used.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Major Products:

    Substitution: Methyl 7-amino-1-naphthoate, methyl 7-thio-1-naphthoate.

    Reduction: Methyl 7-amino-1-naphthoate.

    Oxidation: Various oxidized derivatives depending on the specific conditions.

Scientific Research Applications

Methyl 7-bromo-1-naphthoate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of potential therapeutic agents.

    Industry: this compound is utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 7-bromo-1-naphthoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution. In biological systems, the compound may interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

    Methyl 1-naphthoate: Lacks the bromine substitution, making it less reactive in nucleophilic substitution reactions.

    Methyl 7-chloro-1-naphthoate: Similar structure but with a chlorine atom instead of bromine, which affects its reactivity and the types of reactions it undergoes.

    Methyl 7-iodo-1-naphthoate: Contains an iodine atom, which is a better leaving group than bromine, making it more reactive in substitution reactions.

Uniqueness: Methyl 7-bromo-1-naphthoate is unique due to the presence of the bromine atom, which provides a balance between reactivity and stability. This makes it a versatile intermediate in organic synthesis, allowing for a wide range of chemical transformations.

Properties

IUPAC Name

methyl 7-bromonaphthalene-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrO2/c1-15-12(14)10-4-2-3-8-5-6-9(13)7-11(8)10/h2-7H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZPVWDBENUTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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